![molecular formula C48H80N2O3 B14448084 N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide CAS No. 76750-15-7](/img/structure/B14448084.png)
N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(stearoylamino)phenyl] ether is an organic compound characterized by the presence of two stearoylamino groups attached to a phenyl ether backbone. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(stearoylamino)phenyl] ether typically involves the reaction of 4-aminophenyl ether with stearoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 4-aminophenyl ether and the acyl chloride group of stearoyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of Bis[4-(stearoylamino)phenyl] ether may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-(stearoylamino)phenyl] ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ether moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl ethers.
Applications De Recherche Scientifique
Bis[4-(stearoylamino)phenyl] ether has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of Bis[4-(stearoylamino)phenyl] ether involves its interaction with cellular membranes due to its amphiphilic nature. The stearoylamino groups can insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The phenyl ether backbone may also interact with specific molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[4-(aminophenoxy)phenyl] ether: Similar structure but with amino groups instead of stearoylamino groups.
Bis[4-(methoxyphenyl)phenyl] ether: Contains methoxy groups instead of stearoylamino groups.
Bis[4-(hydroxyphenyl)phenyl] ether: Contains hydroxy groups instead of stearoylamino groups.
Uniqueness
Bis[4-(stearoylamino)phenyl] ether is unique due to the presence of long-chain stearoylamino groups, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with lipid membranes or hydrophobic environments.
Propriétés
Numéro CAS |
76750-15-7 |
|---|---|
Formule moléculaire |
C48H80N2O3 |
Poids moléculaire |
733.2 g/mol |
Nom IUPAC |
N-[4-[4-(octadecanoylamino)phenoxy]phenyl]octadecanamide |
InChI |
InChI=1S/C48H80N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(51)49-43-35-39-45(40-36-43)53-46-41-37-44(38-42-46)50-48(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34H2,1-2H3,(H,49,51)(H,50,52) |
Clé InChI |
QYHLNUAGGIDTDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)

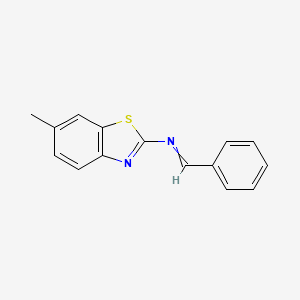
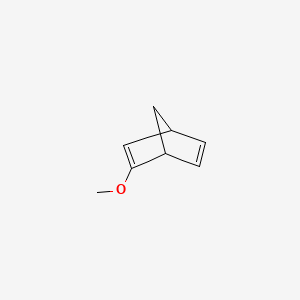
![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
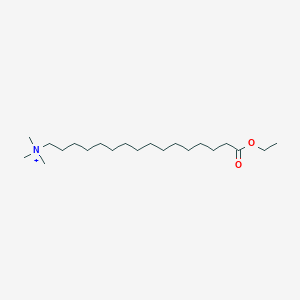
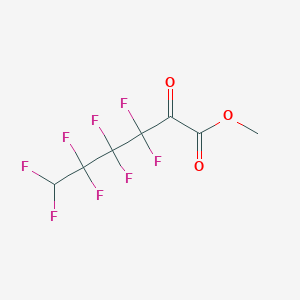
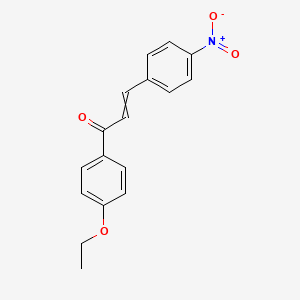
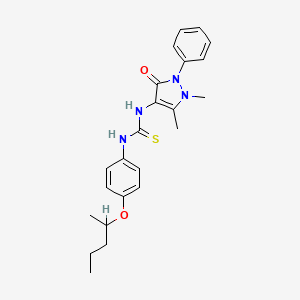

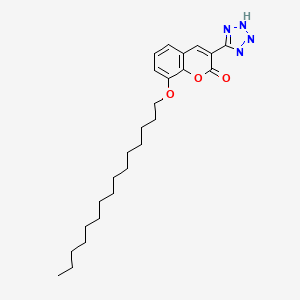
![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)
![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)

